benzyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Historical Development of Triazolopyrimidine Chemistry
Triazolopyrimidines emerged as a hybrid class of heterocycles combining the triazole and pyrimidine rings, both of which are foundational in nucleic acid chemistry and drug design. Early work on pyrimidines focused on their role in natural products like vitamins and antibiotics, while triazoles gained attention for their metabolic stability and hydrogen-bonding capacity. The fusion of these rings began in the mid-20th century, driven by the need for novel antifolates and antimicrobial agents. A pivotal advancement occurred with the discovery of triazolopyrimidine-based inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), which demonstrated potent antimalarial activity. High-throughput screening (HTS) campaigns further identified lead compounds like DSM265 , a triazolopyrimidine derivative that inhibited PfDHODH with nanomolar efficacy and favorable pharmacokinetics. These efforts laid the groundwork for systematic structural modifications, including fluorophenyl substitutions, to optimize drug-like properties.
Properties
IUPAC Name |
benzyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c1-13-17(19(26)27-11-14-5-3-2-4-6-14)18(15-7-9-16(21)10-8-15)25-20(24-13)22-12-23-25/h2-10,12,18H,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZYVIKXBUYYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of benzyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the Dimroth rearrangement, a process that is catalyzed by acids or bases and can be accelerated by heat or light . The general synthetic route includes the formation of an adduct by nucleophilic attack on the heterocyclic ring, followed by electrocyclic ring opening, rotation around a single bond, and ring closure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Triazolopyrimidine derivatives have shown promise as anticancer agents. For instance, compounds similar to benzyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Research indicates that modifications in the triazolopyrimidine structure can lead to enhanced activity against various cancer cell lines .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Studies have shown that certain triazolopyrimidine derivatives exhibit significant activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups has been correlated with increased antibacterial efficacy .
Antituberculosis Potential
Triazolopyrimidines have also been explored as potential antituberculosis agents. The structural characteristics of this compound may contribute to its ability to inhibit the growth of Mycobacterium tuberculosis, although specific studies on this compound are still limited .
Case Studies and Research Findings
Several studies highlight the effectiveness of triazolopyrimidine derivatives in various applications:
- A study published in RSC Advances demonstrated that specific triazolopyrimidine derivatives exhibited potent anticancer activity against breast cancer cell lines .
- Another research article indicated that modifications in the triazolopyrimidine structure significantly influenced antimicrobial activity against several pathogens .
Mechanism of Action
The mechanism of action of benzyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
Analysis of Structural Modifications
a) Position and Nature of Aryl Substituents
- 4-Chlorophenyl (): Chlorine’s larger atomic radius and stronger electron-withdrawing effects may increase stability but reduce bioavailability compared to fluorine .
- 4-Hydroxyphenyl (): The hydroxyl group introduces polarity, improving water solubility but limiting membrane permeability .
b) Functional Groups at Position 6
- Benzyl Carboxylate (Target Compound): The ester group balances lipophilicity and metabolic stability, making it suitable for prodrug designs .
- Carboxamide (): Carboxamides enhance hydrogen-bonding capacity, critical for target interactions in herbicides and pharmaceuticals .
c) Substituents at Position 5
- Amino Group (): Increases reactivity and solubility but may reduce stability under physiological conditions .
Biological Activity
Benzyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 512839-09-7) is a compound belonging to the class of triazolopyrimidines, which have shown promising biological activities in various studies. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.
Structural Characteristics
The compound features a triazolopyrimidine core with specific substituents that enhance its biological activity:
- Benzyl group : Enhances lipophilicity and potential receptor interactions.
- 4-Fluorophenyl group : May influence binding affinity and selectivity towards biological targets.
- Carboxylate moiety : Potentially involved in hydrogen bonding with target proteins.
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis and biological evaluation of related triazolopyrimidine compounds, showing that they can inhibit the growth of human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with varying degrees of potency .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | Inhibits ERK signaling pathway |
| H12 | HCT-116 | 9.58 | Induces apoptosis |
| H12 | MCF-7 | 13.1 | Causes G2/M phase arrest |
The compound's structural similarity to other active triazolopyrimidines suggests it may share similar mechanisms of action, particularly through the modulation of key signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Key Signaling Pathways : Like other triazolopyrimidines, this compound may inhibit pathways such as ERK/MAPK, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, which is crucial for preventing tumor growth .
- Apoptosis Induction : By regulating apoptosis-related proteins, it can promote programmed cell death in malignant cells .
Case Studies and Research Findings
A variety of studies have explored the biological activity of triazolopyrimidine derivatives:
- Antitumor Efficacy : A recent investigation demonstrated that similar compounds exhibited cytotoxic effects against multiple cancer types by targeting tubulin polymerization and inhibiting key enzymes involved in cancer progression .
- In Vivo Studies : Some derivatives have shown promising results in animal models, achieving significant tumor regression and demonstrating potential for clinical applications .
Q & A
Basic: What are effective synthetic routes for benzyl 7-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Answer:
The compound can be synthesized via multicomponent reactions involving 3-amino-1,2,4-triazole derivatives, fluorinated aldehydes (e.g., 4-fluorobenzaldehyde), and β-keto esters. A key protocol uses TMDP (2,4,6-trimethyl-1,3-dioxane-5-phosphate) as a catalyst in a water-ethanol (1:1 v/v) solvent system, achieving yields >75% under reflux conditions . Alternative methods employ ionic liquid or acidic conditions to modulate reaction pathways (e.g., regioselectivity) . Critical steps include cyclocondensation and subsequent oxidation to stabilize the triazolopyrimidine core.
Basic: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies include:
- Catalyst selection : TMDP enhances reaction efficiency by stabilizing intermediates via hydrogen bonding .
- Solvent systems : Biphasic solvents (e.g., water-ethanol) improve solubility and reduce side reactions .
- Temperature control : Reflux (80–120°C) balances reaction rate and decomposition risks .
- Additives : Triethylamine in DMF suppresses acid-mediated side products during cyclization .
Post-synthesis purification via recrystallization (ethanol/DMF mixtures) removes unreacted starting materials .
Advanced: How do regioselectivity challenges arise in triazolopyrimidine synthesis, and how can they be resolved?
Answer:
Regioselectivity is influenced by substituent electronic effects and reaction conditions :
- Ionic liquid environments favor formation of ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (C-5 substitution) .
- Acidic conditions promote C-7 substitution due to protonation-driven cyclization pathways .
X-ray crystallography (e.g., triclinic crystal system, space group P1) confirms regiochemical outcomes by resolving bond lengths and angles .
Advanced: What spectroscopic and crystallographic methods are critical for structural elucidation?
Answer:
- NMR : and NMR (400 MHz) identify substituent environments:
- X-ray crystallography :
- Microanalysis : Carbon/hydrogen/nitrogen ratios (±0.3%) verify purity .
Advanced: How can biological activity assays be designed to evaluate this compound’s therapeutic potential?
Answer:
- Anticancer activity : Screen against tumor cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference drugs like doxorubicin .
- Antibacterial testing : Use agar dilution methods against Staphylococcus aureus and E. coli, monitoring minimum inhibitory concentrations (MICs) .
- Mechanistic studies : Molecular docking (e.g., targeting EGFR or DHFR enzymes) predicts binding affinities. Pair with Western blotting to validate protein inhibition .
Advanced: How can contradictions in reported synthesis outcomes be systematically analyzed?
Answer:
Contradictions often arise from:
- Reagent stoichiometry : Excess β-keto esters may lead to dihydro vs. fully aromatic product discrepancies .
- Catalyst variability : TMDP vs. traditional acids (e.g., HCl) alter reaction pathways and yields .
- Crystallization solvents : Ethanol vs. DMF recrystallization affects polymorph formation and purity .
Resolution involves:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
